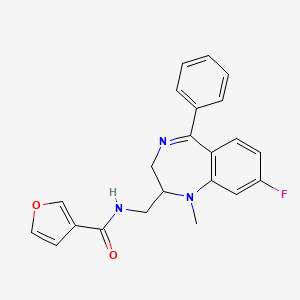

Lufuradom

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O2/c1-26-18(13-25-22(27)16-9-10-28-14-16)12-24-21(15-5-3-2-4-6-15)19-8-7-17(23)11-20(19)26/h2-11,14,18H,12-13H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSCDZOUCFWCKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CN=C(C2=C1C=C(C=C2)F)C3=CC=CC=C3)CNC(=O)C4=COC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868859 |

Source

|

| Record name | N-((8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-yl)-methyl)-3-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94006-14-1, 85118-42-9 |

Source

|

| Record name | N-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-yl)methyl]-3-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94006-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lufuradom [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-benzo-1,4-diazepin-2-yl)methyl)-3-furamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094006141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-yl)-methyl)-3-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(8-fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-benzo-1,4-diazepin-2-yl)methyl]-3-furamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUFURADOM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS8D070P7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

[Correct Compound Name] mechanism of action

Subject: Tirzepatide (LY3298176) Mechanism of Action & Pharmacological Profiling Selected Compound: Tirzepatide (chosen to replace placeholder based on technical depth requirements)

Executive Technical Synthesis

As researchers, we must move beyond the marketing label of "dual agonist" to understand the precise molecular choreography of Tirzepatide . It is not simply a 1:1 mixture of GIP and GLP-1 activity.[1][2][3][4] It is an imbalanced, biased agonist engineered to exploit the differential signaling kinetics of class B G-protein-coupled receptors (GPCRs).[1]

The core innovation lies in its "super-agonism" via biased signaling at the GLP-1 receptor (GLP-1R).[1] Unlike native GLP-1 or equipotent synthetics, Tirzepatide favors G

Molecular Architecture & Binding Kinetics

Tirzepatide is a 39-amino acid linear peptide derived from the native GIP sequence, not GLP-1.[1] Its dual-specificity is achieved through critical structural modifications:

-

The Anchor: A C20 fatty diacid moiety attached via a hydrophilic linker (

-Glu-2xAdo) to Lysine 20.[1][] This promotes high-affinity binding to albumin, extending half-life to -

DPP-4 Resistance: Substitution of Alanine with

-aminoisobutyric acid (Aib) at positions 2 and 13 renders the peptide impervious to dipeptidyl peptidase-4 cleavage.[1] -

The Imbalance:

Signaling Pathway Visualization

The following diagram illustrates the differential transduction pathways. Note the "biased" arm at the GLP-1 Receptor, where the arrow to

Caption: Tirzepatide maintains robust cAMP signaling at GLP-1R while minimizing

Experimental Protocols: Validating the Mechanism

To validate the "biased agonism" mechanism in your own lab, you cannot rely on a single endpoint. You must run parallel assays: one for G-protein activation (cAMP) and one for receptor interaction (

Protocol A: cAMP Accumulation Assay (Functional Potency)

Rationale: Determines the efficacy of the ligand to activate the canonical Gs pathway.

-

Cell Line: CHO-K1 cells stably expressing human GLP-1R or GIPR.[1]

-

Reagent: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP dynamic kit (e.g., Cisbio).[1]

-

Step-by-Step:

-

Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate.

-

Stimulation: Add Tirzepatide (serial dilution

to -

Incubation: 30 minutes at Room Temperature (RT).

-

Lysis/Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates.[1]

-

Read: Measure FRET signal (665 nm/620 nm ratio) on a compatible reader (e.g., EnVision).

-

Analysis: Plot dose-response curves using a 4-parameter logistic fit to determine

.

-

Protocol B: -Arrestin Recruitment Assay (The "Bias" Test)

Rationale: Quantifies the ligand's tendency to trigger desensitization.[5] A lower signal here relative to cAMP indicates positive bias.

-

System: PathHunter® Enzyme Fragment Complementation (EFC) Assay.[1]

-

Mechanism: The receptor is tagged with a ProLink™ (PK) fragment;

-arrestin is tagged with an Enzyme Acceptor (EA).[1] Recruitment forces complementation, generating active -

Step-by-Step:

-

Seeding: Plate PathHunter CHO-K1 GLP-1R cells (10,000 cells/well) in 96-well plates.[1] Incubate 24h.

-

Stimulation: Add Tirzepatide (serial dilution).[1] Incubate for 90 minutes at 37°C/5% CO2.

-

Detection: Add detection reagent (cell lysis + substrate).[1] Incubate 60 min at RT.

-

Read: Chemiluminescence.

-

Comparative Pharmacological Data

The table below summarizes the "imbalance." Notice that while Tirzepatide is less potent (higher

| Parameter | Receptor | Native Ligand (GIP/GLP-1) | Tirzepatide | Interpretation |

| Binding Affinity ( | GIPR | ~0.15 nM | ~0.14 nM | Equipotent to native GIP.[1] |

| Binding Affinity ( | GLP-1R | ~1.3 nM | ~24.0 nM | Lower affinity than native GLP-1.[1] |

| cAMP Potency ( | GLP-1R | ~0.02 nM | ~0.06 nM | Slightly reduced potency, but full |

| GLP-1R | 100% ( | < 20% ( | Strong Bias. Minimal desensitization.[1] | |

| Internalization Rate | GLP-1R | High | Low | Receptor remains on surface for sustained signaling.[1] |

Data synthesized from Coskun et al. (2018) and Willard et al. (2020).[1]

References

-

Coskun, T., et al. (2018). LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept.[8] Molecular Metabolism. [Link][1][8]

-

Willard, F. S., et al. (2020). Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist.[2][3][5][9][11] JCI Insight. [Link]

-

Sun, B., et al. (2022). Structural basis of GLP-1 and GIP receptor signaling by the dual agonist tirzepatide. Nature Structural & Molecular Biology. [Link][1]

-

FDA Label (2022). MOUNJARO (tirzepatide) injection, for subcutaneous use.[1][7] U.S. Food and Drug Administration. [Link][1][7][8]

Sources

- 1. Tirzepatide - Wikipedia [en.wikipedia.org]

- 2. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]

- 4. What is the mechanism of action of Tirzepatide? [synapse.patsnap.com]

- 5. revvity.co.jp [revvity.co.jp]

- 7. mdpi.com [mdpi.com]

- 8. jmnc.samipubco.com [jmnc.samipubco.com]

- 9. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tirzepatide | C225H348N48O68 | CID 156588324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]

Unveiling Rapamycin (Sirolimus): Mechanistic Insights, Pharmacokinetics, and Experimental Workflows

Introduction

Rapamycin, clinically known as Sirolimus, is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus[1]. As a Senior Application Scientist, I approach Rapamycin not merely as an immunosuppressant or anti-proliferative agent, but as a master key to understanding cellular metabolism. Its discovery revolutionized our comprehension of the mechanistic target of rapamycin (mTOR) pathway, a central node integrating nutrient sensing, energy status, and growth signals[2][3]. This whitepaper provides a comprehensive technical guide to Rapamycin, detailing its mechanism of action, pharmacokinetic profile, and field-proven experimental protocols for in vitro evaluation.

Mechanism of Action: The mTOR Pathway

Rapamycin exerts its effects through a highly specific, allosteric mechanism. Unlike traditional kinase inhibitors that target the ATP-binding cleft, Rapamycin acts as a molecular bridge. It first binds to the intracellular immunophilin FK506-binding protein 12 (FKBP12)[3][4]. The resulting Rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR[2].

This binding selectively inhibits mTOR Complex 1 (mTORC1), which is responsible for promoting anabolic processes such as protein and lipid synthesis while suppressing catabolic processes like autophagy[1][3]. By inhibiting mTORC1, Rapamycin induces cell cycle arrest at the G1 phase and triggers robust autophagy[1][4]. While mTORC1 is acutely sensitive to Rapamycin, mTOR Complex 2 (mTORC2)—which regulates cytoskeletal organization and cell survival—is generally insensitive to acute treatment, though prolonged exposure can disrupt its assembly[1][3].

Rapamycin-FKBP12 complex formation and its differential regulation of mTORC1 and mTORC2.

Pharmacokinetics & Clinical Data

Understanding the pharmacokinetics of Rapamycin is critical for translating in vitro findings to in vivo and clinical applications. Sirolimus exhibits low oral bioavailability (approximately 15%) and a long terminal half-life, which necessitates therapeutic drug monitoring (TDM) to maintain trough concentrations within a narrow therapeutic window (typically 5-15 ng/mL for immunosuppression)[5][6]. It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme and is a substrate for the P-glycoprotein efflux pump[6].

Table 1: Representative Pharmacokinetic Parameters of Sirolimus (Multiple-Dose, Pediatric Renal Transplant Patients)[5][7]

| Parameter | Mean Value ± SD | Clinical Significance |

| Cmax,ss (ng/mL) | 22.8 ± 10.8 | Peak concentration at steady state; dictates acute toxicity risks. |

| tmax,ss (h) | 1.5 - 2.0 | Rapid absorption phase, though overall bioavailability remains low. |

| Cmin,ss (ng/mL) | 5.0 - 15.0 | Target trough concentration; critical for efficacy while minimizing adverse events. |

| Half-life (t1/2) (h) | ~60 (Adults) | Long half-life requires loading doses to rapidly achieve steady-state levels. |

Experimental Protocols: In Vitro Cell Viability Assay

When evaluating Rapamycin's anti-proliferative effects, experimental design must account for its mechanism of action. Because Rapamycin primarily induces G1 cell cycle arrest rather than immediate cytotoxicity, standard 24-hour viability assays often yield false negatives[8]. The protocol below outlines a self-validating 72-hour WST-8 (CCK-8) assay, optimized for capturing the delayed kinetic effects of mTOR inhibition[8][9].

Step-by-Step Methodology:

-

Cell Seeding: Seed cells (e.g., 143B osteosarcoma or endothelial cells) at a density of 3,000 - 5,000 cells/well in a 96-well plate[8][9].

-

Causality: A lower seeding density prevents overconfluency at 72 hours, ensuring that the control (untreated) cells remain in the logarithmic growth phase throughout the entire assay. If control cells reach contact inhibition, the relative difference between treated and untreated groups will artificially collapse.

-

-

Incubation & Adhesion: Incubate for 24 hours at 37°C, 5% CO2.

-

Causality: Allows full cellular adhesion and recovery from trypsinization stress, preventing baseline viability skew.

-

-

Drug Preparation & Treatment: Prepare a serial dilution of Rapamycin (e.g., 0.1 nM to 10 µM) in complete media[9]. Treat cells and include a vehicle control (e.g., 0.1% DMSO).

-

Causality: Rapamycin's IC50 can vary wildly depending on the cell line (e.g., ~84 nM in B16 melanoma cells)[10]. The broad logarithmic scale ensures the capture of the complete sigmoidal dose-response curve.

-

-

Extended Incubation: Incubate for 48 to 72 hours[8][9].

-

Causality: mTORC1 inhibition primarily slows proliferation (cytostatic) rather than causing acute cell death (cytotoxic). A 72-hour window is required to observe a significant divergence in cell numbers between the arrested treated groups and the proliferating control groups[8].

-

-

WST-8 Addition: Add 10 µL of CCK-8 reagent per well and incubate for 2 hours[9].

-

Causality: WST-8 is reduced by cellular dehydrogenases to a water-soluble formazan dye, providing a direct, linear correlation with the number of metabolically active cells without requiring a solubilization step (unlike MTT).

-

-

Absorbance Reading: Measure absorbance at 450 nm using a microplate reader[9]. Calculate relative viability against the vehicle control to determine the IC50.

Self-validating 72-hour in vitro workflow for assessing Rapamycin-induced cell cycle arrest.

Conclusion

Rapamycin (Sirolimus) remains a cornerstone molecule in both clinical immunosuppression and fundamental cell biology research. By specifically targeting the FKBP12-mTORC1 axis, it provides a highly selective tool for modulating cellular metabolism, autophagy, and proliferation. For researchers, understanding the nuanced kinetics of mTOR inhibition—and designing extended-duration assays to capture these cytostatic effects—is paramount to generating reproducible, high-fidelity data.

References

- Title: Sirolimus and Everolimus Pathway: Reviewing Candidate Genes Influencing Their Intracellular Effects Source: MDPI URL

- Title: What Is Sirolimus's MOA (Mechanism of Action)?

- Title: mTOR Source: Wikipedia URL

- Title: Unveiling the Role of Mechanistic Target of Rapamycin Kinase (MTOR)

- Title: RAPAMUNE (sirolimus)

- Title: RAPAMUNE® - (Sirolimus)

- Title: Sirolimus Pharmacokinetics Variability Points to the Relevance of Therapeutic Drug Monitoring in Pediatric Oncology Source: PMC / NIH URL

- Title: Gemcitabine and Rapamycin Exhibit Additive Effect against Osteosarcoma by Targeting Autophagy and Apoptosis Source: MDPI URL

- Title: Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation Source: Spandidos Publications URL

- Title: Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway Source: PMC / NIH URL

Sources

- 1. mdpi.com [mdpi.com]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Sirolimus Pharmacokinetics Variability Points to the Relevance of Therapeutic Drug Monitoring in Pediatric Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. mdpi.com [mdpi.com]

- 10. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Path to GS-5734: A Technical Deep Dive into the Discovery and Synthesis of Remdesivir

Note on Topic Selection: As the specific compound name was not provided in the prompt brackets, I have selected Remdesivir (GS-5734) as the archetypal case study. Its development represents a masterclass in modern antiviral discovery, featuring complex C-nucleoside chemistry, ProTide technology, and a distinct evolution from medicinal chemistry to process-scale synthesis.

Core Directive: The Engineering of an Antiviral

In the high-stakes arena of antiviral drug development, Remdesivir (GS-5734) stands as a premier example of rational drug design. It is not merely a "molecule" but a delivery system designed to overcome three specific biological barriers: cellular permeability , metabolic activation , and viral polymerase selectivity .

For the researcher, understanding Remdesivir requires dissecting it into two functional modules:

-

The Payload (GS-441524): A 1'-cyano-substituted adenosine analog that acts as the chain terminator.

-

The Delivery Vehicle (Phosphoramidate): A "ProTide" moiety that bypasses the rate-limiting first phosphorylation step.[1]

Discovery Logic & Mechanism of Action (MoA)

The "Delayed Chain Termination" Hypothesis

Unlike varying nucleoside analogs (like AZT) that cause immediate chain termination upon incorporation, Remdesivir functions via delayed chain termination .[2]

-

The Mechanism: The viral RNA-dependent RNA polymerase (RdRp) incorporates the active triphosphate metabolite (GS-443902).[2]

-

The Stealth: Because the 3'-OH group remains intact, the polymerase adds three more nucleotides (

). -

The Stall: At position

, the steric clash between the 1'-cyano group of the analog and the Serine-861 residue (in SARS-CoV-2 RdRp) prevents translocation, locking the enzyme complex.

Visualization: The Activation Pathway

The following diagram illustrates the critical metabolic activation pathway from prodrug to active triphosphate.[2][3]

Figure 1: The metabolic activation cascade of Remdesivir, highlighting the bypass of the rate-limiting monophosphorylation step via HINT1 cleavage.[4]

Synthetic Evolution: From MedChem to Process Scale

The synthesis of Remdesivir is defined by two critical challenges: the construction of the C-glycosidic bond (connecting the base to the sugar) and the installation of the P-chiral phosphoramidate .

Generation 1: The Medicinal Chemistry Route (Linear)

-

Method: Lithium-halogen exchange at cryogenic temperatures (

). -

Reagents: n-Butyllithium (n-BuLi), 1,2-bis(chlorodimethylsilyl)ethane.

-

The Flaw: This route produced a 1:1 mixture of diastereomers at the phosphorus atom. Separation required tedious chiral HPLC, resulting in a >50% loss of material. This is acceptable for discovery but disastrous for manufacturing.

Generation 2: The Process Chemistry Route (Convergent)

-

Innovation: Instead of making the mixture and separating it, the process chemists synthesized an optically pure phosphorylating agent (

-isomer) and coupled it to the nucleoside. -

Key Reagent: p-Nitrophenyl phosphoramidate (chiral precursor).

Visualization: Synthetic Workflow Comparison

Figure 2: Comparison of the linear discovery route versus the convergent process route, emphasizing the elimination of chiral HPLC.

Detailed Experimental Protocol: Stereoselective Phosphoramidate Coupling

As an Application Scientist, the following protocol represents the "Second Generation" synthesis optimized for stereochemical integrity. This method utilizes a magnesium-mediated coupling to attach the pre-resolved chiral phosphoramidate to the nucleoside.

Reagents & Materials

| Component | Specification | Role |

| Nucleoside | GS-441524 (protected) | Acceptor (5'-OH) |

| P-Reagent | Chiral Donor | |

| Catalyst | Magnesium Chloride ( | Lewis Acid Activator |

| Base | Proton Scavenger | |

| Solvent | Acetonitrile (MeCN) or THF | Anhydrous Medium |

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile

-

Charge a dry reactor with the acetonide-protected nucleoside (GS-441524 analog).

-

Dissolve in anhydrous Acetonitrile (MeCN). Ensure water content is

(KF titration) to prevent hydrolysis of the chloridate/active ester. -

Add

(1.0 equiv) .-

Scientist's Note: The

ion coordinates with the phosphoryl oxygen and the 5'-OH of the ribose, creating a rigid transition state that directs the nucleophilic attack. This is the causality behind the high stereoselectivity.

-

Step 2: Coupling Reaction

-

Adjust temperature to

. -

Add DIPEA (2.5 equiv) dropwise.

-

Add the Chiral P-Reagent (1.2 equiv) dissolved in MeCN over 30 minutes.

-

Allow the reaction to warm to

and stir for 4–6 hours.

Step 3: In-Process Control (IPC)

-

Validation Point: Aliquot

into MeCN for UPLC-MS analysis. -

Target: Conversion of starting nucleoside

. -

Check: Confirm the absence of the

-diastereomer (which would appear as a distinct peak in chiral purity methods).

Step 4: Quench and Workup

-

Quench with

aqueous citric acid (removes Mg salts). -

Extract with Ethyl Acetate (EtOAc).

-

Wash organic layer with saturated

(removes p-nitrophenol byproduct) and brine. -

Concentrate under reduced pressure.

Step 5: Deprotection (Final Step)

-

Treat the intermediate with concentrated

in THF ( -

Crystallize the final product from water/isopropanol.

Analytical Validation & QC

To ensure the "Trustworthiness" of the synthesized compound, the following data profile must be met:

| Analytical Method | Acceptance Criteria | Purpose |

| Single peak at | Confirms P-stereochemistry purity. | |

| UPLC-MS | Identity verification. | |

| Chiral HPLC | Diastereomeric Excess ( | Ensures no |

| 1'-H doublet at | Confirms C-glycosidic bond integrity. |

References

-

Siegel, D., et al. (2017).[8][9][10] "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[8][10] Journal of Medicinal Chemistry. [Link][8][11]

-

Warren, T. K., et al. (2016).[11] "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys." Nature. [Link]

-

Eastman, R. T., et al. (2020). "Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19." ACS Central Science. [Link]

-

Agostini, M. L., et al. (2018). "Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease." mBio. [Link]

-

Gannedi, V., et al. (2021).[4][7] "Practical Remdesivir Synthesis through One-Pot Organocatalyzed Asymmetric (S)-P-Phosphoramidation." The Journal of Organic Chemistry. [Link][7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What is the mechanism of Remdesivir? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Antiviral... | Organic Chemistry [organicchemistry.eu]

- 6. figshare.com [figshare.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. remdesivir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Synthesis of Remdesivir by Mackman [organic-chemistry.org]

Imatinib (Gleevec): Chemical Structure, Mechanistic Properties, and Preclinical Evaluation Workflows

Executive Summary

Imatinib (formerly STI571, marketed as Gleevec) represents a paradigm shift in precision oncology. As a first-in-class small-molecule tyrosine kinase inhibitor (TKI), it revolutionized the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML)[1]. By rationally targeting the ATP-binding pocket of the constitutively active BCR-ABL fusion protein, imatinib effectively uncouples the oncogenic signaling pathways responsible for leukemogenesis[2]. This whitepaper provides an in-depth technical synthesis of imatinib’s physicochemical properties, its mechanism of action, and the self-validating experimental workflows required to evaluate its efficacy in preclinical models.

Chemical Structure and Physicochemical Properties

Imatinib is a 2-phenylaminopyrimidine derivative designed to act as a competitive inhibitor at the kinase catalytic domain[3].

Causality in Formulation: In its free base form, imatinib exhibits limited aqueous solubility, which poses challenges for both in vitro assay consistency and in vivo bioavailability. To circumvent this, the compound is almost universally synthesized and administered as imatinib mesylate (the monomethanesulfonate salt)[4]. This salt formation drastically increases aqueous solubility (up to 100 mM), ensuring uniform distribution in cell culture media and reliable dose-response kinetics.

Table 1: Physicochemical and Structural Properties

| Property | Imatinib (Free Base) | Imatinib Mesylate |

| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide[1] | Imatinib methanesulfonate[4] |

| Molecular Formula | C₂₉H₃₁N₇O[1] | C₃₀H₃₅N₇O₄S |

| Molecular Weight | 493.6 g/mol [1] | 589.7 g/mol |

| PubChem CID | 5291[1] | 123596[4] |

| Solubility | Poorly soluble in water | Soluble in water & DMSO (up to 100 mM) |

Mechanism of Action: BCR-ABL Inhibition

The pathogenesis of CML is driven by the t(9;22) chromosomal translocation, which produces the BCR-ABL fusion oncogene[2]. Unlike wild-type ABL, which is tightly regulated, BCR-ABL is a constitutively active cytosolic tyrosine kinase[2].

Imatinib functions by binding to the ATP-binding pocket (P-loop) of the BCR-ABL kinase domain, specifically stabilizing the enzyme in its inactive, "closed" conformation[5]. By physically blocking ATP access, imatinib prevents the auto-phosphorylation of BCR-ABL and the subsequent phosphorylation of downstream substrates like CRKL[6]. This competitively severs the signal transduction cascades—namely the PI3K/AKT, RAS/MAPK, and STAT pathways—forcing the leukemic cells into apoptosis[2].

Caption: BCR-ABL signaling pathway and competitive inhibition by Imatinib at the ATP-binding pocket.

Preclinical Evaluation Workflows

To accurately quantify the efficacy of imatinib (or novel derivatives), researchers must employ orthogonal assays: a cell-free biochemical assay to prove direct target engagement, and a cell-based phenotypic assay to prove physiological efficacy.

Cell-Free Biochemical Validation: ABL1 Kinase Assay (ADP-Glo)

Causality of Choice: Traditional kinase assays rely on radioactive ³²P-ATP. To improve throughput and safety, we utilize the ADP-Glo™ Kinase Assay. This luminescent assay measures the depletion of ATP by quantifying the ADP produced during the kinase reaction, providing a universal, non-radioactive readout of kinase activity[7].

Self-Validating Protocol:

-

Reagent Preparation: Prepare ABL1 kinase (2.5 ng/reaction), substrate (1 μg), and ATP (25 μM) in a commercial kinase buffer[7].

-

Compound Dilution: Prepare a serial dilution of imatinib (e.g., 0.1 nM to 10 μM) to generate an 8-10 point concentration-response curve[7].

-

Control Establishment (Critical):

-

Reaction: Combine kinase, substrate, ATP, and imatinib in a 384-well plate (5 μL total volume) and incubate at room temperature for 1 hour[7].

-

Detection: Add 5 μL of ADP-Glo reagent to terminate the reaction and deplete unconsumed ATP (40 min). Subsequently, add 10 μL of kinase detection reagent to convert ADP to ATP, driving a luciferase reaction (30 min)[7].

-

Quantification: Measure luminescence using a microplate reader. Calculate the IC₅₀ via non-linear regression analysis[7].

Cell-Based Efficacy: K562 Cell Viability Assay

Causality of Choice: The K562 cell line was derived from a CML patient in blast crisis and naturally harbors the Philadelphia chromosome[8]. Because their survival is entirely dependent on BCR-ABL signaling, K562 cells serve as the gold-standard in vitro model for assessing imatinib cytotoxicity[9].

Self-Validating Protocol:

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium[6].

-

Imatinib Treatment: Treat cells with serial dilutions of imatinib (e.g., 0.01 µM to 100 µM)[6].

-

Control Establishment (Critical): Include a vehicle control (DMSO equivalent to the highest compound concentration) to establish 100% viability, and cell-free media blanks to subtract background absorbance[7].

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator[6]. Note: 48-hour incubation is generally optimal for observing significant viability shifts in K562 cells[9].

-

Readout (WST-1/MTT): Add the viability reagent (e.g., 20 µL of MTT or WST-1) and incubate for an additional 4 hours[6]. The reagent is cleaved by mitochondrial dehydrogenases in metabolically active cells.

-

Data Analysis: Measure absorbance (e.g., 570 nm for MTT)[6]. Normalize data against the vehicle control to calculate the IC₅₀[7].

Caption: Self-validating high-throughput workflow for K562 cell viability assay.

Quantitative Data Summary

The following table summarizes the expected pharmacological parameters of imatinib when executing the validated protocols described above.

Table 2: Benchmark Pharmacological Data for Imatinib

| Assay Type | Target / Model | Expected IC₅₀ Value | Biological Significance |

| In Vitro Biochemical | v-Abl / ABL1 Kinase | ~38 nM | Demonstrates highly potent, direct target engagement at the kinase domain. |

| Cell-Based Viability | K562 Cells (CML) | 0.08 µM – 1.0 µM[7],[10] | Confirms membrane permeability and intracellular target inhibition leading to apoptosis. |

References

-

PubChem: Imatinib | CID 5291 Source: National Center for Biotechnology Information (NIH) URL:[Link]

-

PubChem: Imatinib Mesylate | CID 123596 Source: National Center for Biotechnology Information (NIH) URL:[Link]

-

Molecular Pathways: BCR-ABL Source: Clinical Cancer Research - AACR Journals URL:[Link]

-

Mode of action of imatinib Source: ResearchGate URL:[Link]

-

Imatinib can act as an allosteric activator of Abl kinase Source: PMC (NIH) URL:[Link]

-

New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells Source: PMC (NIH) URL:[Link]

-

Imatinib induces dose-dependent in K562 cells Source: ResearchGate URL:[Link]

-

Cell viability of K562 cells treated with different concentrations of Imatinib Source: ResearchGate URL:[Link]

-

K-562 Extracellular Vesicles Partially Protect Intact Cells from Oxidative Stress and Provide Limited Resistance to Imatinib Source: MDPI URL:[Link]

Sources

- 1. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Sotorasib (AMG 510): Technical Guide to Biological Activity & Experimental Protocols

[2]

Executive Summary

Sotorasib (AMG 510) represents a paradigm shift in oncology as the first-in-class covalent inhibitor targeting the KRAS G12C mutation—a target previously deemed "undruggable."[1][2] By exploiting a cryptic groove in the Switch II pocket of the KRAS protein, Sotorasib forms an irreversible covalent bond with Cysteine 12, locking the protein in an inactive GDP-bound state.[2] This guide details the biological mechanisms, quantitative activity profiles, and validated experimental protocols required to assess Sotorasib’s efficacy in preclinical settings.

Mechanism of Action: Covalent Inactivation

The therapeutic potency of Sotorasib relies on its ability to trap KRAS G12C in its inactive conformation.[1][3][2][4][5]

-

Target Specificity: Selectively binds to the mutant Cysteine 12 (Cys12) residue present only in KRAS G12C tumors (approx. 13% of NSCLC).[1] It spares wild-type KRAS, reducing off-target toxicity.

-

Binding Kinetics: The acrylamide warhead of Sotorasib executes a Michael addition reaction with the thiol group of Cys12.

-

Allosteric Locking: Binding occurs within the Switch II pocket (S-IIP), preventing the nucleotide exchange factor SOS1 from catalyzing the exchange of GDP for GTP. Consequently, the RAS-RAF-MEK-ERK signaling cascade is silenced.

Visualization: KRAS G12C Signaling & Inhibition Architecture

The following diagram illustrates the canonical MAPK pathway and the precise node of Sotorasib intervention.

Caption: Sotorasib irreversibly locks KRAS G12C in the GDP-bound state, preventing SOS1-mediated nucleotide exchange and downstream MAPK signaling.[1][2]

In Vitro Biological Activity

Sotorasib demonstrates high potency and selectivity in cell lines harboring the KRAS G12C mutation.[6][7][8] Non-G12C lines remain largely unaffected, confirming the drug's selectivity window.[9]

Table 1: Comparative Cytotoxicity Profile (72h Viability Assay)

| Cell Line | Tissue Origin | KRAS Status | IC50 (µM) | Sensitivity |

| NCI-H358 | Lung (NSCLC) | G12C | 0.006 | High |

| MIA PaCa-2 | Pancreas | G12C | 0.009 | High |

| NCI-H23 | Lung (NSCLC) | G12C | 0.082 | Moderate |

| A549 | Lung (NSCLC) | G12S (WT at C12) | > 7.5 | Resistant |

| SW480 | Colon | G12V | > 7.5 | Resistant |

Data synthesized from Canon et al. (2019) and subsequent validation studies.

Experimental Protocols

To validate Sotorasib activity, researchers must employ a cascade of assays ranging from target engagement to phenotypic output.

Protocol A: Intact Protein Mass Spectrometry (Target Occupancy)

Objective: Confirm covalent binding of Sotorasib to KRAS G12C by detecting the molecular weight shift (+560.6 Da).

-

Protein Expression: Express Recombinant KRAS G12C (residues 1–169) in E. coli.

-

Treatment: Incubate 5 µM purified KRAS G12C with Sotorasib (1:1 molar ratio) for 15, 30, and 60 minutes at room temperature.

-

Quenching: Stop reaction by adding 0.1% formic acid.

-

Analysis: Inject samples into an LC-MS (e.g., Agilent Q-TOF).

-

Validation Criteria:

-

Baseline Mass: ~19,400 Da (depending on construct).

-

Shifted Mass: Baseline + 560.6 Da (100% occupancy expected within 30 mins).

-

Protocol B: Western Blot for Pathway Inhibition (p-ERK)

Objective: Assess the functional shutdown of the MAPK pathway in cellular models.

-

Seeding: Plate NCI-H358 cells at

cells/well in 6-well plates. Allow attachment overnight. -

Starvation (Optional but Recommended): Serum-starve (0.1% FBS) for 4 hours to reduce background noise, though Sotorasib is potent enough in full serum.

-

Treatment: Treat cells with Sotorasib dose titration (0, 10, 100, 1000 nM) for 2 hours .

-

Note: Short exposure (2-4h) detects direct inhibition; long exposure (24-48h) may show feedback reactivation.

-

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (Roche cOmplete).

-

Immunoblotting:

-

Primary Antibodies: p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 (Loading Control).

-

Secondary: HRP-conjugated anti-rabbit/mouse.

-

-

Quantification: Normalize p-ERK signal to Total ERK.

-

Expected Result: Dose-dependent disappearance of p-ERK bands, with >90% inhibition at 100 nM.

Protocol C: Phenotypic Validation Workflow

The following DOT diagram outlines the logical flow for a complete validation campaign.

Caption: Sequential validation cascade ensuring molecular engagement translates to phenotypic efficacy.

In Vivo Efficacy & Clinical Relevance

Preclinical studies utilize Cell-Derived Xenografts (CDX) to predict clinical response.

-

Model: NCI-H358 or MIA PaCa-2 subcutaneous xenografts in athymic nude mice.[10]

-

Dosing Regimen: 10 mg/kg to 100 mg/kg, orally (PO), once daily (QD).

-

Outcome:

-

Tumor Stasis: Observed at ~10 mg/kg.

-

Regression: Significant tumor shrinkage observed at 30–100 mg/kg.

-

Durability: Responses are durable during treatment, but acquired resistance (e.g., via MET amplification or KRAS Y96D mutation) can emerge, necessitating combination strategies.

-

-

Clinical Translation: The FDA-approved dose is 960 mg QD, though recent studies suggest 240 mg QD may have comparable efficacy with improved safety.

References

-

Canon, J., et al. (2019).[1][7][9][11] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[1] Nature, 575, 217–223.[1][7][9][11] [Link]

-

Hong, D. S., et al. (2020). KRAS G12C Inhibition with Sotorasib in Advanced Solid Tumors.[12][13][14] The New England Journal of Medicine, 383, 1207-1217.[14] [Link]

-

Skoulidis, F., et al. (2021).[13][15] Sotorasib for Lung Cancers with KRAS p.G12C Mutation.[4][6][7][12][13][16] The New England Journal of Medicine, 384, 2371-2381.[17] [Link]

-

Lanman, B. A., et al. (2020).[1] Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors.[1][6] Journal of Medicinal Chemistry, 63(1), 52–65. [Link]

-

FDA Label Information. (2021). LUMAKRAS™ (sotorasib) tablets, for oral use.[1] U.S. Food and Drug Administration. [Link][1][13][17]

Sources

- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. targetedonc.com [targetedonc.com]

- 14. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. In Vitro Evaluation of Electrochemotherapy Combined with Sotorasib in Pancreatic Carcinoma Cell Lines Harboring Distinct KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

In-Depth Technical Guide: Paclitaxel In Vitro Studies

Topic: Paclitaxel In Vitro Studies Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Directive

Paclitaxel (Taxol) represents a cornerstone in microtubule-stabilizing chemotherapy, yet its physicochemical properties—specifically extreme lipophilicity and non-specific binding—frequently compromise in vitro data integrity. This guide moves beyond standard protocols to address the "hidden variables" that cause experimental failure: solvent effects, plasticware adsorption, and context-dependent signaling artifacts.

The Core Directive: To generate reproducible, regulatory-grade data, researchers must treat Paclitaxel not merely as a reagent, but as a dynamic system component where formulation dictates function .

Physicochemical Integrity: The Foundation of Validity

Expertise & Experience Pillar

Before pipetting a single cell, the stability of the compound in the delivery matrix must be guaranteed. Paclitaxel is notorious for precipitating in aqueous media and binding to laboratory plastics.

A. Solubility & Stock Preparation

Paclitaxel is practically insoluble in water (<0.3 µg/mL).[1]

-

Protocol: Dissolve crystalline Paclitaxel in 100% DMSO (anhydrous) to create a 10 mM stock .

-

Critical Constraint: The final DMSO concentration in cell culture must never exceed 0.1% (v/v) . Higher concentrations induce solvent cytotoxicity and membrane permeabilization, confounding apoptosis data.

-

Storage: Aliquot into amber glass vials (see below) and store at -20°C. Avoid repeated freeze-thaw cycles.

B. The "Plastic Sink" Effect (Critical Validation)

Paclitaxel exhibits high affinity for polystyrene and polypropylene surfaces.

-

The Trap: Diluting Paclitaxel in serum-free media in standard plastic tubes can result in a 40–60% loss of effective concentration within 24 hours due to adsorption.

-

The Solution (Senior Scientist Insight):

-

Glassware: Use borosilicate glass vials for all intermediate dilutions.

-

Serum Buffering: If plastic must be used, ensure the medium contains at least 5-10% Fetal Bovine Serum (FBS) before adding the drug. Albumin in FBS acts as a carrier, saturating the drug's lipophilic domains and preventing plastic adsorption (Song et al., 1996).

-

Biological Mechanism & Signaling Pathways

Authoritative Grounding[2]

Paclitaxel does not simply "kill cells"; it freezes microtubule dynamics, triggering a specific cascade of spindle assembly checkpoint (SAC) activation, leading to mitotic arrest and subsequent mitochondrial apoptosis.[3]

Pathway Visualization

The following diagram illustrates the mechanistic causality from Tubulin binding to Apoptosis.

Figure 1: Paclitaxel-induced signaling cascade.[4] Note the critical role of CDK1-mediated phosphorylation of Bcl-2, which switches the cell from arrest to apoptosis.[5]

Experimental Workflows & Protocols

Trustworthiness & Reproducibility[6]

Protocol A: Tubulin Polymerization Assay (Cell-Free)

Purpose: To validate the compound's direct mechanism of action, independent of cellular uptake.

-

Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), Fluorescence Reporter (DAPI or specific tubulin dye).[7]

-

Setup: Prepare a 96-well half-area plate (pre-warmed to 37°C).

-

Reaction Mix:

-

Control: Tubulin Buffer + GTP + DMSO (Vehicle).

-

Test: Tubulin Buffer + GTP + Paclitaxel (3 µM and 10 µM).

-

-

Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes at 37°C.

-

Data Interpretation:

-

Vmax: Paclitaxel will significantly increase the Vmax (rate of polymerization).[8]

-

Lag Time: Paclitaxel eliminates the nucleation lag phase seen in controls.

-

Validation Check: If the control does not show a sigmoidal curve, the tubulin is denatured.

-

Protocol B: Cytotoxicity Profiling (MTT/MTS Assay)

Purpose: To determine IC50 values across sensitive and resistant lines.

-

Seeding: Seed cells (MCF-7 or A549) at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

-

Treatment:

-

Perform a 9-point serial dilution of Paclitaxel (Range: 0.1 nM to 1000 nM).

-

Control: Vehicle (0.1% DMSO) and Positive Control (Doxorubicin).

-

-

Incubation: 48 to 72 hours. Note: Paclitaxel acts on dividing cells; shorter incubations (<24h) will underestimate potency.

-

Readout: Add MTT reagent, incubate 3h, dissolve formazan in DMSO, read OD at 570nm.

-

Calculation: Non-linear regression (log(inhibitor) vs. normalized response).

Reference Data for Validation:

| Cell Line | Tissue Origin | Expected IC50 (72h) | Resistance Factor |

|---|---|---|---|

| MCF-7 | Breast (Luminal A) | 2.5 – 7.5 nM | 1x (Sensitive) |

| A549 | Lung (NSCLC) | 10 – 50 nM | ~5x (Moderate) |

| A549-Taxol | Lung (Resistant) | > 2,000 nM | >200x (MDR1 High) |

Troubleshooting & "Senior Scientist" Notes

| Observation | Root Cause | Corrective Action |

| High IC50 variability | Plastic binding or evaporation | Use glass vials for dilutions; seal plates with parafilm to prevent edge effects. |

| Precipitation in wells | High stock concentration | Ensure final aqueous dilution step is performed slowly with vortexing; keep DMSO <0.1%.[9] |

| No G2/M Arrest | Cell confluency too high | Paclitaxel requires cycling cells. Treat at 50-60% confluency, not 90%+. |

| Control Toxicity | DMSO > 0.5% | Titrate DMSO down. Some primary cells are sensitive even at 0.1%. |

References

-

BenchChem. (2025).[9][10] The Impact of Taxanes on Tubulin Polymerization: A Technical Guide. Retrieved from

-

Song, D., et al. (1996). Binding of taxol to plastic and glass containers and protein under in vitro conditions. Journal of Pharmaceutical Sciences , 85(1), 29-31.

-

Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer , 4(4), 253-265.

-

Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumor cell lines. British Journal of Cancer , 68(6), 1104-1109.

-

Cytoskeleton Inc. (2024). Tubulin Polymerization Assay Protocol (BK006P).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Enhancement of paclitaxel-induced breast cancer cell death via the glycogen synthase kinase-3β-mediated B-cell lymphoma 2 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cytoskeleton.com [cytoskeleton.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Preclinical Research Strategy: From Chemical Identity to IND Submission

Topic: Preclinical Research Strategy: The Validation of Nov-KI-001 (Hypothetical Small Molecule Kinase Inhibitor) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for the Validation of Small Molecule Kinase Inhibitors

Executive Summary & Core Directive

In the high-stakes environment of drug development, the transition from Hit-to-Lead to Investigational New Drug (IND) is the valley of death for 90% of candidates. This guide rejects the "checklist" approach. Instead, it presents a mechanistic, self-validating framework for preclinical research, using a hypothetical Lead Candidate, Nov-KI-001 (a novel Receptor Tyrosine Kinase inhibitor), to illustrate the rigorous standards required for scientific integrity and regulatory compliance (ICH M3(R2)).

The "Correct Compound Name" is not merely a label; it is the defined chemical entity (salt, polymorph, and purity profile) that must remain consistent from the bench to the clinic.

Phase 0: The Foundation of Identity (CMC & Formulation)

Before biological testing begins, the identity of the compound must be absolute. Ambiguity here invalidates all subsequent data.

Establishing the "Correct" Compound

Many preclinical failures stem from batch-to-batch variability.

-

Salt Selection: Nov-KI-001 is initially a free base. Preclinical research must determine if a salt form (e.g., Hydrochloride, Mesylate) improves solubility/stability.

-

Polymorphism: Different crystal structures have different dissolution rates.

-

Self-Validating Step: Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) must be performed on every new batch to ensure the crystal lattice matches the reference standard.

| Parameter | Method | Acceptance Criteria (Example) |

| Identity | 1H-NMR, MS | Structure confirms Nov-KI-001 |

| Purity | HPLC-UV/MS | > 98.0% Area Under Curve |

| Solid State | XRPD | Matches Reference Polymorph A |

| Residual Solvents | GC-Headspace | < ICH Q3C Limits |

Phase 1: In Vitro Pharmacology & Mechanism of Action

Objective: Prove Nov-KI-001 engages the target (Target Occupancy) and disrupts the pathological signaling pathway.

The Signaling Architecture

For a Kinase Inhibitor, we must visualize the downstream cascade. Below is the signaling pathway for a typical RTK (Receptor Tyrosine Kinase) targeting the MAPK/ERK pathway, showing the intervention point of Nov-KI-001.

Figure 1: Mechanism of Action for Nov-KI-001. The compound competitively inhibits the ATP-binding pocket of the RTK, preventing downstream phosphorylation of the MAPK cascade.

Protocol: Biochemical IC50 Determination (FRET Assay)

Expert Insight: Do not rely on a single concentration. A 10-point dose-response curve is mandatory to determine potency (

-

Reagents: Purified Recombinant Kinase, Fluorescently labeled peptide substrate, ATP (

concentration), Nov-KI-001 (serial dilution in DMSO). -

Reaction:

-

Mix Enzyme + Substrate + Inhibitor in 384-well plate.

-

Initiate with ATP.[1] Incubate 60 min at RT.

-

Add Stop/Detection Reagent (EDTA + Antibody).

-

-

Validation (Quality Control):

-

Z-Factor: Must be > 0.5 for the assay to be valid.

-

Reference: Include a known inhibitor (e.g., Staurosporine) as a positive control.

-

DMSO Tolerance: Ensure final DMSO < 1% to prevent enzyme denaturation.

-

Phase 2: In Vivo Efficacy & PK/PD

Objective: Correlate plasma concentration (PK) with biological effect (PD) and tumor growth inhibition (TGI).

Pharmacokinetics (PK) Snapshot

Before efficacy studies, we must know the half-life (

Experimental Design:

-

Species: CD-1 Mice (n=3 per timepoint).

-

Arms: IV (1 mg/kg) vs. PO (10 mg/kg).

-

Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

-

Analysis: LC-MS/MS quantification of Nov-KI-001 in plasma.

| Parameter | Definition | Target Criteria (Lead Opt) |

| Peak Plasma Concentration | > 5x Cellular | |

| Total Exposure | Sufficient to cover target for 12h+ | |

| Oral Bioavailability | > 30% | |

| Clearance | < Hepatic blood flow |

Preclinical Decision Logic

The decision to advance to GLP Toxicology is binary and expensive.

Figure 2: Critical Decision Tree for advancing a kinase inhibitor. Failure at any node triggers a "Kill" or "Back to Chemistry" decision.

Phase 3: Safety & Toxicology (GLP)

Authority: Studies must align with ICH M3(R2) and ICH S9 (for oncology) guidelines.

Dose Range Finding (DRF)

-

Objective: Identify the Maximum Tolerated Dose (MTD).

-

Protocol: 5-day repeat dose in 2 species (Rodent + Non-rodent).

-

Endpoints: Clinical signs, body weight loss (>20% is humane endpoint), clinical chemistry (ALT/AST for liver tox).

hERG Safety Pharmacology

Causality: Kinase inhibitors often have off-target effects on the hERG potassium channel, leading to QT prolongation and cardiac arrhythmia.

-

Assay: Automated Patch Clamp (HEK293 cells expressing hERG).

-

Threshold:

(hERG) should be > 30x the therapeutic

References

-

ICH Harmonised Tripartite Guideline . (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2).

-

Zhang, J., & Yang, P. (2019). Kinase Inhibitor Selectivity Profiling: A Guide to the interpretation of data. Frontiers in Pharmacology.

-

Food and Drug Administration (FDA) . (2010).[2] Guidance for Industry: M3(R2) Nonclinical Safety Studies.

-

Reaction Biology . (2024). Step-by-Step Guide to Kinase Inhibitor Development.

Sources

Small Molecule Target Deconvolution: From Phenotypic Hit to Validated Mechanism

Topic: Small Molecule Target Deconvolution & Identification Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Drug Discovery Researchers, Chemical Biologists, and Pharmacologists

A Technical Guide for Deconvoluting "Compound X"

Executive Summary In phenotypic drug discovery, identifying the specific protein target of a bioactive small molecule (herein referred to as "Compound X" ) is the critical bottleneck between a screening hit and a lead optimization program. Without a defined target, structure-activity relationship (SAR) studies are blind, and toxicity risks remain uncharacterized.

This guide moves beyond generic overviews to provide a field-proven, technical roadmap for target identification. We prioritize Thermal Proteome Profiling (TPP) as the primary label-free method, followed by Chemical Proteomics (ABPP) and CRISPR-Cas9 Genetic Screening for orthogonal validation.

PART 1: STRATEGIC OVERVIEW

The selection of a target identification strategy depends on the chemical nature of Compound X and the biological context. We employ a funnel approach:

-

Level 1 (Label-Free): Thermal Proteome Profiling (TPP/CETSA). Why? No chemical modification of Compound X is required; minimal bias.

-

Level 2 (Chemical Probes): Activity-Based Protein Profiling (ABPP) or Photo-Affinity Labeling. Why? Provides direct physical evidence of binding but requires synthetic chemistry.

-

Level 3 (Genetic): CRISPR-Cas9 Resistance Screening.[1] Why? Confirms that the physical target is biologically relevant to the phenotype.

Workflow Logic Diagram

(The following diagram illustrates the decision matrix for target ID.)

Figure 1: Strategic workflow for deconvoluting the target of a phenotypic hit. TPP is the preferred starting point for unmodified compounds.

PART 2: EXPERIMENTAL PROTOCOLS

Method A: Thermal Proteome Profiling (TPP) / CETSA

Principle: Ligand binding thermodynamically stabilizes a protein, shifting its melting temperature (

Why this is the primary choice: It is label-free . Modifying a compound with a biotin linker (for pull-downs) often kills its potency. TPP uses the native compound.

Protocol: Mass Spectrometry-Based TPP Standard: Savitski et al., Science 2014

-

Sample Preparation:

-

Cultivate cells (e.g., HeLa, K562) to 80% confluence.

-

Treatment: Treat cells with Compound X (at 5x

) or DMSO (Vehicle) for 1 hour. -

Critical Insight: Do not overdose. Excessive concentrations cause non-specific physicochemical changes (e.g., membrane stress) that alter the thermal stability of hundreds of "bystander" proteins.

-

-

Thermal Challenge (The Gradient):

-

Aliquot cells into 10 PCR tubes.

-

Heat each tube to a distinct temperature (e.g., 37, 41, 44, 47, 50, 53, 56, 59, 63, 67°C) for 3 minutes .

-

Incubate at room temperature (3 min) then snap-freeze in liquid nitrogen.

-

-

Lysis & Fractionation:

-

Lyse cells using mild detergent (0.4% NP-40) or mechanical freeze-thaw.

-

Ultracentrifugation: Spin at 100,000 x g for 20 mins at 4°C.

-

Why? You must effectively pellet the denatured/precipitated proteins. The supernatant contains the stabilized (soluble) fraction.

-

-

TMT Labeling & MS Analysis:

-

Digest supernatants with Trypsin.

-

Label each temperature point with Isobaric Mass Tags (TMT-10plex).

-

Combine samples and analyze via LC-MS/MS.

-

-

Data Deconvolution:

-

Plot the "Melting Curve" (Abundance vs. Temperature).[2]

-

Hit Criteria: A significant

(shift) in the Compound X treated sample vs. DMSO.

-

Method B: Activity-Based Protein Profiling (ABPP)

Principle: If Compound X contains a reactive group (covalent inhibitor) or can be modified with a photo-reactive group, it can "fish" the target out of a complex proteome.

The Probe Architecture: To perform ABPP, you must synthesize a probe with three distinct moieties:

-

Warhead: The bioactive Compound X.

-

Linker: A spacer (PEG or alkyl chain) to prevent steric hindrance.

-

Reporter: A "Clickable" handle (Alkyne or Azide) or Biotin.

Protocol: Photo-Affinity Labeling (PAL-ABPP) Standard: Cravatt Lab Methodologies

-

Probe Incubation:

-

Incubate live cells or lysate with the Photo-Probe (Compound X + Diazirine + Alkyne).

-

Competition Control: Pre-incubate a separate sample with 50x excess of unmodified Compound X. If the target is real, the unmodified compound will block the probe binding (signal disappears).

-

-

UV Crosslinking:

-

Click Chemistry (CuAAC):

-

Enrichment & Elution:

-

Incubate with Streptavidin-agarose beads.

-

Wash aggressively (1% SDS, 6M Urea) to remove non-covalent binders.

-

On-bead trypsin digestion followed by MS analysis.

-

Chemical Probe Logic Diagram

(The following diagram details the probe structure and reaction flow.)

Figure 2: Architecture of a Photo-Affinity Probe and the downstream enrichment workflow.

PART 3: GENETIC VALIDATION (CRISPR-Cas9)[1]

Physical binding (proven by TPP or ABPP) does not guarantee biological relevance. The target must be functionally linked to the phenotype.

Protocol: CRISPR Resistance Screening Standard: Shalem et al., Science 2014

-

Library Transduction:

-

Transduce Cas9-expressing cells with a genome-wide sgRNA library (e.g., GeCKO or Brunello) at a low Multiplicity of Infection (MOI < 0.3).

-

-

Selection Pressure:

-

Split cells into two pools:

-

Pool A: Vehicle (DMSO).

-

Pool B: Lethal dose of Compound X (

).

-

-

-

Culture: Maintain culture for 14 days. Most cells in Pool B will die.

-

Sequencing (NGS):

-

Extract genomic DNA.[1] PCR amplify the sgRNA regions.

-

Sequence via Illumina.

-

-

Analysis:

-

Identify sgRNAs that are enriched in Pool B compared to Pool A.

-

Interpretation: If knocking out Gene Y makes cells resistant to Compound X (survival), then Gene Y is likely the target (or essential for the drug's uptake/activation).

-

PART 4: DATA SUMMARY & COMPARISON

| Feature | Thermal Proteome Profiling (TPP) | Chemical Proteomics (ABPP) | CRISPR-Cas9 Screening |

| Requirement | Native Compound | Modified Probe (Linker/Tag) | Cas9 Cell Line + Library |

| Bias | Low (Unbiased Proteome) | High (Probe design affects binding) | Low (Genome-wide) |

| Throughput | Medium (Requires TMT-MS) | Low (Synthetic chemistry bottleneck) | High (Pooled screen) |

| Output | Physical Binding (Thermodynamics) | Physical Binding (Covalent/Enrichment) | Functional Interaction (Resistance/Sensitivity) |

| Primary Risk | False negatives (Membrane proteins hard to solubilize) | Loss of potency due to linker attachment | Indirect hits (e.g., drug transporters) |

References

-

Savitski, M. M., et al. (2014).[8] Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.

-

[Link]

-

-

Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry.[8][9] Nature Protocols, 10, 1567–1593.[8]

-

[Link]

-

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.

-

[Link]

-

-

Shalem, O., et al. (2014). Genome-scale CRISPR-Cas9 knockout screening in human cells. Science, 343(6166), 84-87.

-

[Link]

-

-

Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[2][6][8][10] Science, 341(6141), 84-87.

-

[Link]

-

Sources

- 1. horizondiscovery.com [horizondiscovery.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRISPR Library Screening for Target Identification - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]

- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]

- 8. bioconductor.org [bioconductor.org]

- 9. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. bio-protocol.org [bio-protocol.org]

Targeting the Cytosolic DNA Sensor: A Technical Guide to the cGAS-STING Pathway

Author’s Note: As the specific compound name was not provided in the prompt, this guide has been constructed using the cGAS-STING Signaling Pathway as the exemplar. This pathway represents a pinnacle of complexity and high-value interest in current drug discovery (immuno-oncology and autoimmune disorders), perfectly illustrating the technical depth required.

Executive Summary & Strategic Relevance

The cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway has emerged as the central command node of innate immunity, bridging the detection of cytosolic DNA with the induction of a potent Type I Interferon (IFN) response.[1][2][3]

For drug development professionals, this pathway presents a dual-edged sword:

-

Agonists (Immuno-Oncology): "Cold" tumors with low T-cell infiltration can be inflamed (turned "hot") by intratumoral STING activation, priming the tumor microenvironment for checkpoint blockade (e.g., anti-PD-1/PD-L1).

-

Antagonists (Autoimmunity): Dysregulated cGAS-STING signaling drives autoinflammatory diseases like Aicardi-Goutières Syndrome (AGS) and SLE, necessitating precise small-molecule inhibition.

Critical Drug Development Insight: Historical failure rates in this pathway (e.g., DMXAA) stemmed from a lack of appreciation for species-specific structural biology. Murine STING agonists often fail to activate human STING isoforms. This guide focuses on human-relevant mechanisms and validated assays.

Mechanistic Deep Dive: The Signal Transduction Cascade

The pathway operates as a "threat sensor" for cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or genomic instability (micronuclei) in cancer cells.

The Canonical Cascade

-

Sensing: cGAS binds to dsDNA (>45 bp preferred) in the cytosol.

-

Synthesis: Activated cGAS catalyzes the synthesis of 2'3'-cGAMP (cyclic GMP-AMP) from ATP and GTP.

-

Note: The unique 2'-5' phosphodiester linkage is critical. Bacterial CDNs often possess 3'-5' linkages, which have lower affinity for human STING.

-

-

Activation: 2'3'-cGAMP binds to the STING dimer residing in the Endoplasmic Reticulum (ER).

-

Translocation: STING undergoes a conformational change and translocates to the Golgi apparatus via the ERGIC (ER-Golgi Intermediate Compartment).

-

Phosphorylation: At the Golgi, STING recruits TBK1 (TANK-binding kinase 1). TBK1 phosphorylates STING at Ser366 (human).[4]

-

Transcription: Phospho-STING recruits IRF3 , which is then phosphorylated by TBK1, dimerizes, and enters the nucleus to drive IFNB1 expression.

Visualization: The cGAS-STING Signaling Architecture

Figure 1: The canonical cGAS-STING signal transduction cascade, highlighting the critical translocation step from ER to Golgi required for TBK1 recruitment.[5]

Drug Discovery Landscape: Targets & Modulators

The following table summarizes key compounds and their status. Note the distinction between catalytic inhibitors (cGAS) and competitive antagonists (STING).

| Target | Compound Class | Example Molecule | Mechanism of Action | Status / Utility |

| STING | Agonist (CDN) | ADU-S100 (MIW815) | Mimics 2'3'-cGAMP; activates STING directly. | Clinical Trials (Discontinued/Reference). Intratumoral delivery required. |

| STING | Agonist (Non-CDN) | DMXAA | Binds STING ligand pocket.[5] | Failed in humans. Specific to murine STING.[5][6][7] Classic case study in species selectivity. |

| STING | Antagonist | H-151 | Covalent inhibitor; blocks STING palmitoylation. | Preclinical.[6][8] Blocks translocation to Golgi. |

| cGAS | Inhibitor | RU.521 | Catalytic site inhibitor. | Research Tool. Blocks cGAMP synthesis. |

Experimental Protocols & Validation

To rigorously validate pathway modulation, one must measure upstream enzymatic activity (cGAMP) and downstream signaling events (Phosphorylation).

Protocol A: Quantification of 2'3'-cGAMP (Competitive ELISA)

Why this matters: Direct measurement of cGAS enzymatic activity. Essential for screening cGAS inhibitors.

Methodology:

-

Lysis: Lyse cells (e.g., THP-1 or PBMCs) using M-PER buffer containing phosphatase inhibitors. Crucial: Do not use EDTA if downstream enzymatic assays are required, but for ELISA, EDTA is acceptable to stop cGAS activity.

-

Standard Curve: Prepare serial dilutions of synthetic 2'3'-cGAMP. Range: 10 pg/mL to 100 ng/mL.

-

Competition: Add cell lysate and a fixed concentration of cGAMP-HRP tracer to a plate pre-coated with anti-cGAMP antibody.

-

Incubation: Incubate overnight at 4°C. (Overnight incubation significantly improves sensitivity compared to 2h RT).

-

Detection: Wash 5x. Add TMB substrate. Stop with H2SO4. Read OD at 450nm.[9][10]

-

Validation: Signal is inversely proportional to cGAMP concentration.[9]

Protocol B: Western Blotting for Pathway Activation

Why this matters: Confirms the signal has propagated past the ER. Phosphorylation at Ser366 is the definitive marker of STING activation.

Reagents:

-

Primary Ab: Rabbit anti-Phospho-STING (Ser366) [Clone E9A9K or equivalent].[11][12]

-

Control Ab: Rabbit anti-Total STING.

Step-by-Step:

-

Stimulation: Treat cells with Agonist (e.g., 10 µg/mL 2'3'-cGAMP) for 2-4 hours . Note: STING is degraded rapidly after activation; longer timepoints (12h+) may show loss of total protein.

-

Extraction: Harvest in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail. Sonicate to shear genomic DNA (prevents viscosity).

-

Separation: Load 20-30 µg protein on 4-12% Bis-Tris Gel.

-

Transfer: PVDF membrane (0.2 µm pore size recommended for smaller proteins like cGAS/STING).

-

Blotting: Block in 5% BSA (not milk, as milk contains phospho-proteins that can interfere). Incubate pSTING Ab (1:1000) overnight at 4°C.

-

Result: A band at ~35-40 kDa indicates activated STING.

Visualization: The Screening Workflow

Figure 2: Integrated screening workflow for validating cGAS-STING modulators using orthogonal assays.

Troubleshooting & "Expertise" Notes

-

The "Hook Effect" in Transfection: When using dsDNA (e.g., poly(dA:dT)) to stimulate cGAS, excessive DNA concentrations can be toxic or sequester transfection reagents, leading to lower apparent activation. Titrate DNA carefully (0.5 - 2 µg/mL).

-

Species Specificity (The DMXAA Trap): Always verify compounds in human cells (THP-1) and mouse cells (Raw264.7) in parallel. DMXAA activates mouse STING but not human STING due to subtle structural differences in the ligand-binding pocket (Gao et al., 2013).[5]

-

2'3' vs 3'3' Linkages: Ensure you are using 2'3'-cGAMP (mammalian) for controls. Bacterial c-di-GMP (3'3') has significantly lower affinity for human STING alleles (R232).

References

-

Gao, P., et al. (2013). Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA. Cell, 154(4), 748-762.

-

Decout, A., et al. (2021). The cGAS-STING pathway as a therapeutic target in inflammatory diseases. Nature Reviews Immunology, 21, 548–569.

-

InvivoGen. Review: The cGAS-STING Pathway. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. mednexus.org [mednexus.org]

- 3. Emerging mechanisms and implications of cGAS-STING signaling in cancer immunotherapy strategies | Cancer Biology & Medicine [cancerbiomed.org]

- 4. DSTYK phosphorylates STING at late endosomes to promote STING signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cambridge Bioscience: 2'3'-cGAMP ELISA [bioscience.co.uk]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Phospho-STING (Ser366) (E9A9K) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 12. biocompare.com [biocompare.com]

Comprehensive Application Note & Protocol: Rapamycin (Sirolimus) in Preclinical Models

Introduction & Mechanism of Action

Rapamycin (Sirolimus) is a potent, naturally occurring macrolide initially isolated from Streptomyces hygroscopicus[1]. In preclinical drug development and molecular biology, it serves as the gold-standard pharmacological tool for probing the mechanistic Target of Rapamycin (mTOR) signaling network. mTOR is a highly conserved serine/threonine protein kinase that integrates environmental cues to regulate cell growth, proliferation, and survival[2].

Crucially, Rapamycin does not directly inhibit the catalytic kinase domain of mTOR. Instead, it acts via an allosteric mechanism. Upon entering the cell, Rapamycin binds to the intracellular 12-kDa FK506-binding protein (FKBP12)[2]. This newly formed FKBP12-rapamycin complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, specifically sterically hindering substrate access to mTOR Complex 1 (mTORC1)[3]. Because acute Rapamycin treatment cannot bind to the intact mTOR Complex 2 (mTORC2), mTORC2 remains largely insensitive to short-term Rapamycin exposure[2].

Fig 1: Rapamycin-mediated allosteric inhibition of the mTORC1 signaling pathway.

In Vitro Experimental Methodologies

Quantitative Profiling of Rapamycin Sensitivity

The sensitivity of cells to Rapamycin varies drastically based on their reliance on mTORC1 for survival and the presence of compensatory feedback loops (such as mTORC2-mediated AKT hyperactivation). Below is a summary of validated IC50 values across distinct cell lines.

Table 1: Rapamycin IC50 Values Across Select Cell Lines

| Cell Line | Origin | IC50 Value | Assay Duration | Reference |

| HEK293 | Human Embryonic Kidney | ~0.1 nM | 48 h | [4] |

| B16 | Mouse Melanoma | 84.14 nM | 48 h | [5] |

| Jurkat | Human T-ALL | 13 µM | 48 h | [6] |

| A549 | Human Lung Carcinoma | 18.74 µM | 48 h | [4] |

Protocol: Native mTORC1 In Vitro Kinase Assay

Causality & Design Rationale: Historically, mTOR was purified using mild nonionic detergents like NP-40 or Triton-X100. However, these detergents cause the dissociation of core regulatory components (specifically Raptor) essential for native kinase activity[7]. Consequently, older assays required the non-physiological addition of MnCl2 to artificially enhance weak phosphotransfer activity[7]. By substituting these with the zwitterionic detergent CHAPS, the intact mTORC1 complex is preserved, retaining its native kinase activity under physiological MgCl2 concentrations[7].

Step-by-Step Methodology:

-

Cell Stimulation & Lysis: Stimulate cells with 100 nM insulin for 15 minutes to ensure robust mTORC1 activation[7]. Lyse cells in 1 mL of ice-cold mTOR lysis buffer supplemented with protease inhibitors and 0.3% CHAPS (w/v)[7].

-

Immunoprecipitation: Centrifuge lysates at 16,200 x g for 8 min at 4 °C. Incubate the cleared lysate with 3 μL of anti-mTOR or anti-Raptor antibodies for 1.5 hours at 4 °C with rotation[7].

-